molecular formula C13H17BN2O2 B2884929 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 2223012-08-4

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B2884929
CAS No.: 2223012-08-4
M. Wt: 244.1
InChI Key: YHSGBQDYRWBLNR-UHFFFAOYSA-N
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Description

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile: is a chemical compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are crucial for the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules . The compound’s ability to form stable complexes with enzymes like palladium catalysts enhances its utility in biochemical applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression profiles, leading to changes in cellular functions such as proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins . This interaction can lead to the inhibition of enzyme activity or the stabilization of enzyme-substrate complexes, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high humidity or temperature . Long-term studies have shown that its effects on cellular functions can persist, with some alterations in cellular metabolism and gene expression observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving oxidation and conjugation, leading to the formation of various metabolites that can further participate in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles such as the mitochondria or endoplasmic reticulum through targeting signals or post-translational modifications . This localization allows the compound to interact with organelle-specific enzymes and proteins, thereby modulating organelle function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed cross-coupling reactions. One common method involves the reaction of 6-methyl nicotinonitrile with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxides of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the boronic acid moiety.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology: In biological research, the compound serves as a probe for studying enzyme activities and interactions. Its boronic acid moiety can bind to various biomolecules, making it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In the chemical industry, the compound is used in the production of advanced materials and polymers. Its unique properties enable the creation of materials with enhanced performance characteristics.

Comparison with Similar Compounds

  • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

  • 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Uniqueness: 6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique in its specific substitution pattern, which influences its reactivity and binding properties. This distinct structure allows for selective interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-9-11(6-10(7-15)8-16-9)14-17-12(2,3)13(4,5)18-14/h6,8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSGBQDYRWBLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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